
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This compound is characterized by the presence of a cyclopropyl group, which is a three-membered ring structure, attached to an ethanamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment to Ethanamine: The cyclopropyl group is then attached to an ethanamine backbone through a series of reactions, which may include nucleophilic substitution or addition reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.
科学的研究の応用
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
(1R)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride: A stereoisomer with similar chemical properties but different spatial arrangement.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Ethanamine: A basic structure without the cyclopropyl group.
Uniqueness
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and an ethanamine backbone. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C6H14ClN |
|---|---|
分子量 |
135.63 g/mol |
IUPAC名 |
(1S)-1-(1-methylcyclopropyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
InChIキー |
OBBAHKOGEPSVMA-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1(CC1)C)N.Cl |
正規SMILES |
CC(C1(CC1)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
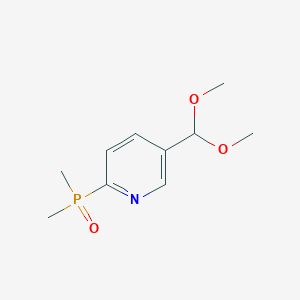
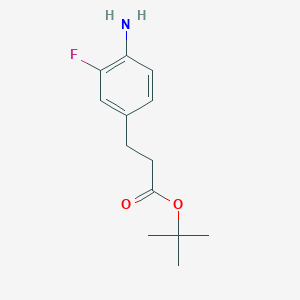
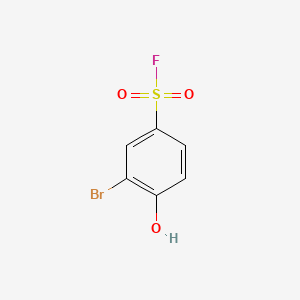
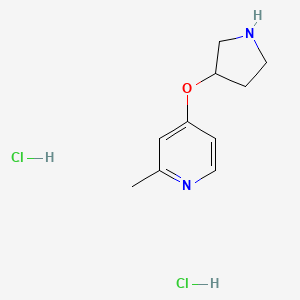
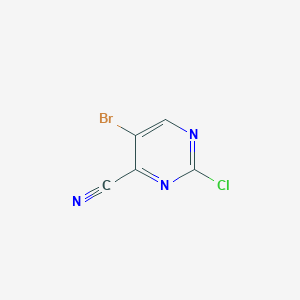

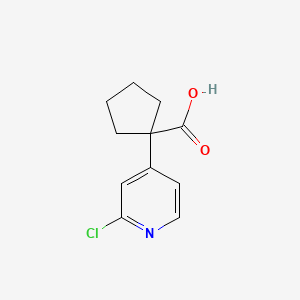

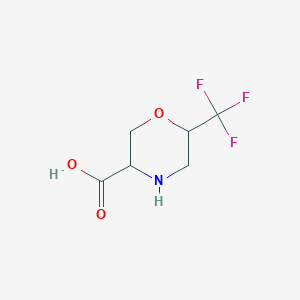
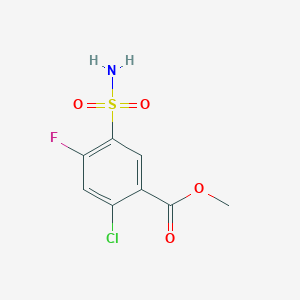
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
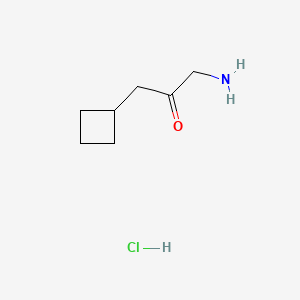
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
